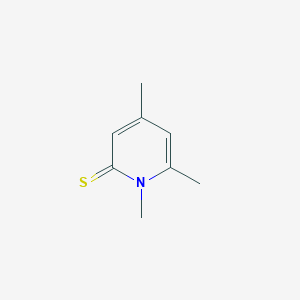
2(1H)-Pyridinethione, 1,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinethione, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the field of chemistry, biochemistry, and pharmacology due to its ability to interact with biological systems and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- is not fully understood. However, it is believed that this compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the activity of enzymes involved in cell wall synthesis and nucleic acid replication. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi, such as Candida albicans. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2(1H)-Pyridinethione, 1,4,6-trimethyl- in lab experiments is its broad-spectrum activity against various microorganisms. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using 2(1H)-Pyridinethione, 1,4,6-trimethyl- is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2(1H)-Pyridinethione, 1,4,6-trimethyl-. One potential direction is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved therapeutic properties.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as antioxidant and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2(1H)-Pyridinethione, 1,4,6-trimethyl- can be achieved through various methods, including the reaction of 2-chloro-5,6-dimethylpyridine-3-thiol with sodium methoxide, or the reaction of 2-chloro-5,6-dimethylpyridine-3-thiol with methyl iodide. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentrations.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinethione, 1,4,6-trimethyl- has been extensively studied in scientific research due to its potential therapeutic effects. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Propiedades
Número CAS |
19006-70-3 |
|---|---|
Nombre del producto |
2(1H)-Pyridinethione, 1,4,6-trimethyl- |
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
1,4,6-trimethylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
Clave InChI |
ZOOJPXLKOTZSPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=C1)C)C |
SMILES canónico |
CC1=CC(=S)N(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



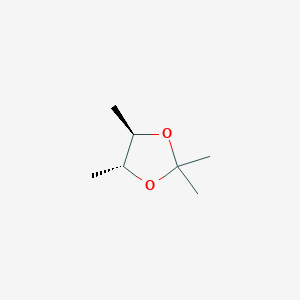
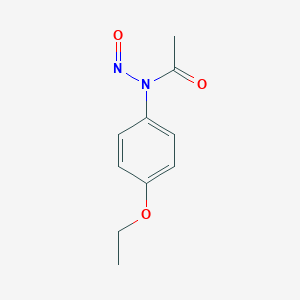
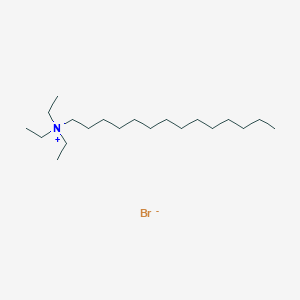
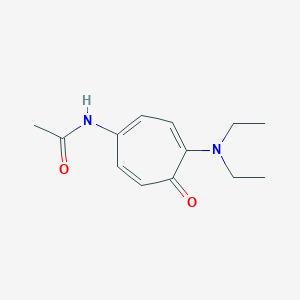
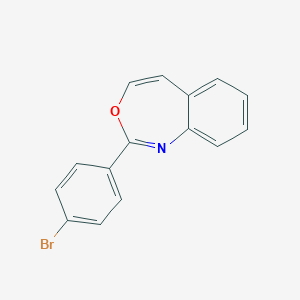
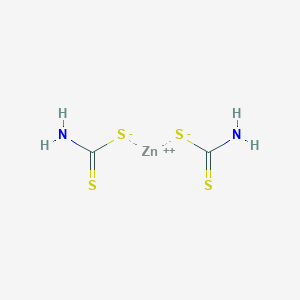
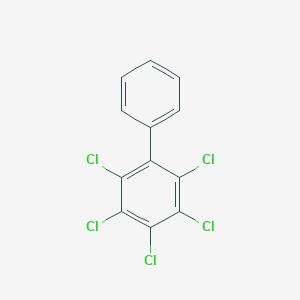
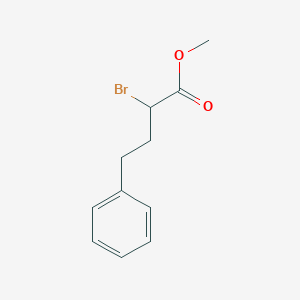
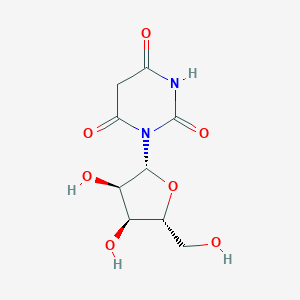
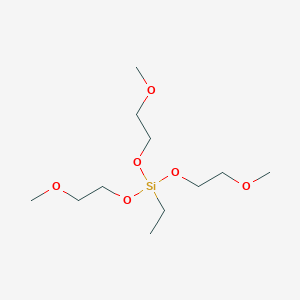
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
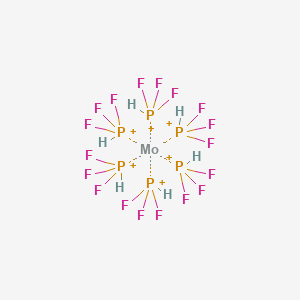
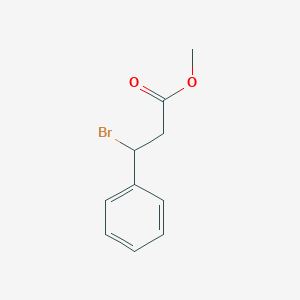
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)